6-chloroquinoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the sixth position and two carbonyl groups at the second and fourth positions. This compound has garnered attention in various fields due to its significant biological activities and potential applications in medicinal chemistry.
The compound can be synthesized from various precursors, with one common method involving the cyclization of 6-chloro-2-aminobenzamide with phosgene or its derivatives under controlled conditions. The synthesis typically requires solvents like dichloromethane or chloroform and may involve heating to promote cyclization.
6-chloroquinoline-2,4(1H,3H)-dione is classified as a quinoline derivative. Quinoline compounds are known for their diverse pharmacological properties, making them valuable in drug development and other scientific research applications.
The synthesis of 6-chloroquinoline-2,4(1H,3H)-dione can be achieved through several methods:
The reaction conditions often require careful control of temperature and pressure to ensure high yields of the desired product. The use of protective groups may also be necessary to prevent unwanted side reactions during the synthesis process.
The molecular formula for 6-chloroquinoline-2,4(1H,3H)-dione is C9H6ClN2O2. The compound features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring.
Key structural data include:
6-chloroquinoline-2,4(1H,3H)-dione can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action of 6-chloroquinoline-2,4(1H,3H)-dione involves its interaction with biological targets, particularly in antimicrobial and anticancer activities. The compound's structure allows it to bind effectively with specific enzymes or receptors within cells, potentially inhibiting their function or altering metabolic pathways.
Research indicates that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to cell death or growth inhibition. Its ability to interact with various biological targets makes it a candidate for further therapeutic exploration .
Relevant data indicates that the compound exhibits unique reactivity patterns compared to other quinoline derivatives due to the presence of the chlorine atom .
6-chloroquinoline-2,4(1H,3H)-dione has several scientific applications:
The compound systematically named 6-chloroquinoline-2,4(1H,3H)-dione (CAS: 138964-52-0) adheres to IUPAC conventions by specifying the chlorine substituent at position 6 and the dione functionality at positions 2 and 4 of the quinoline scaffold [1] [8]. Its molecular formula is C₉H₆ClNO₂ (molecular weight: 195.60 g/mol), with the canonical SMILES representation O=C(C₁)NC₂=C(C=C(Cl)C=C₂)C₁=O, which encodes the bicyclic fused-ring system and carbonyl placements [1].
A key structural feature is its tautomeric equilibrium between the lactam (diketo) and lactim (hydroxy-keto) forms (Figure 1). The lactam tautomer dominates in solid and solution states due to resonance stabilization of the carbonyl groups. However, intramolecular hydrogen bonding (N-H···O=C) facilitates proton migration, enabling lactim formation. This dynamic equilibrium influences physicochemical properties such as solubility and reactivity [3].
Table 1: Key Identifiers for 6-Chloroquinoline-2,4(1H,3H)-dione
Property | Value |
---|---|
IUPAC Name | 6-Chloroquinoline-2,4(1H,3H)-dione |
CAS Number | 138964-52-0 |
Molecular Formula | C₉H₆ClNO₂ |
Molecular Weight | 195.60 g/mol |
SMILES | O=C(C₁)NC₂=C(C=C(Cl)C=C₂)C₁=O |
InChIKey | XBONVGVMAWCTFY-UHFFFAOYSA-N |
While direct crystal data for 6-chloroquinoline-2,4(1H,3H)-dione is limited in the search results, high-resolution X-ray diffraction studies of structurally analogous pyrimidine-2,4(1H,3H)-diones provide insights into its likely solid-state behavior. For example, 6-chloro-5-isopropylpyrimidine-2,4(1H,3H)-dione (C₇H₉ClN₂O₂) crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 11.2244 Å, b = 6.8288 Å, c = 11.6641 Å, and β = 104.577° [3].
The crystal packing is stabilized by:
These features suggest that the quinoline analogue likely exhibits similar supramolecular organization, with intermolecular hydrogen bonds and π-stacking governing crystallinity and thermal stability.
Table 2: Hypothesized Crystallographic Parameters Based on Analogues
Parameter | Value | Role in Stabilization |
---|---|---|
Crystal System | Monoclinic | Framework symmetry |
Space Group | P2₁/c | Molecular arrangement |
π-π Distance | ~3.65 Å | Stacking of heterocyclic rings |
N-H···O Bond | ~2.83–2.85 Å | Dimer formation (R₂²(8) motifs) |
Intramolecular H-Bonds | C-H···O, C-H···Cl | S(5)/S(6) ring motifs |
The quinoline-2,4-dione scaffold differs from quinazoline-2,4-dione derivatives in ring fusion: quinoline incorporates a benz-fused pyridine, whereas quinazoline fuses benzene with pyrimidine (Figure 2). This divergence significantly alters electronic distribution and bioactivity:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1